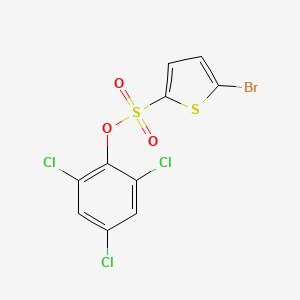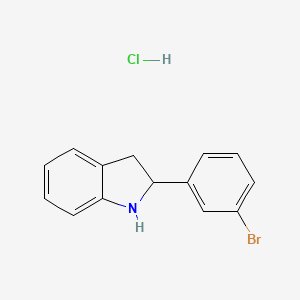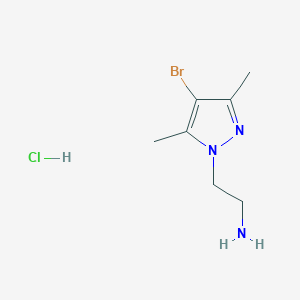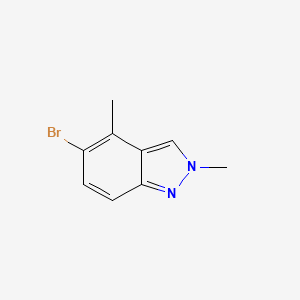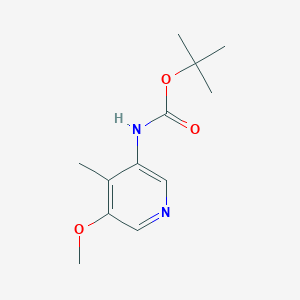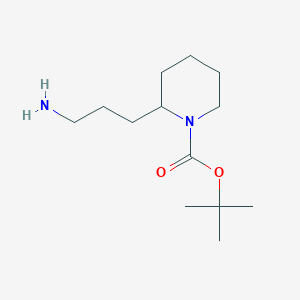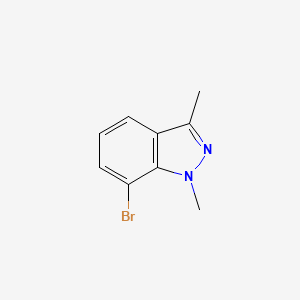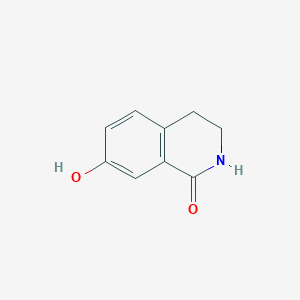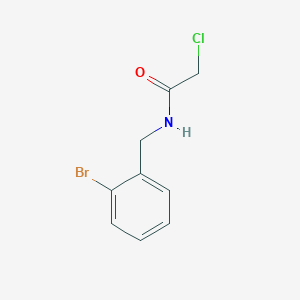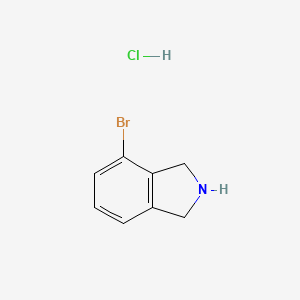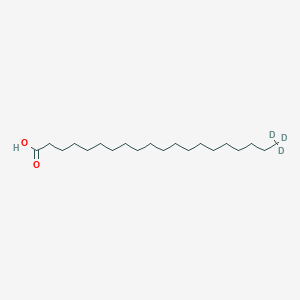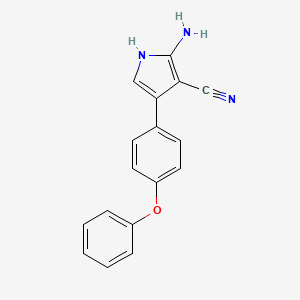
2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile
Vue d'ensemble
Description
“2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile” is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a phenoxyphenyl group, which is a biphenyl molecule where one hydrogen atom is replaced by an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a phenoxyphenyl group, and a nitrile group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the pyrrole ring, the phenoxyphenyl group, and the nitrile group .Applications De Recherche Scientifique
Corrosion Inhibition
Compounds structurally similar to 2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile have been studied for their corrosion inhibition properties. For example, certain pyrrole derivatives have shown effectiveness in inhibiting mild steel corrosion in acidic conditions, highlighting their potential as corrosion inhibitors in industrial applications (Verma et al., 2015).
Optical and Electronic Materials
Derivatives of pyrrole, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their structural and optical properties, indicating their use in the development of materials with specific electronic and optical characteristics. These compounds show promise in applications ranging from thin-film electronics to photovoltaic devices (Zeyada et al., 2016).
Antimicrobial and Anticancer Research
Several pyrrole derivatives exhibit biological activities, including antimicrobial and anticancer effects. For instance, studies have synthesized and evaluated pyrrole derivatives for their antimicrobial activities against various bacterial strains, suggesting their potential in developing new antibacterial agents (Miszke et al., 2008). Similarly, specific pyrrole-based compounds have demonstrated antiproliferative and antimetastatic activities against human prostate cancer cell lines, opening new avenues for cancer treatment research (Charris et al., 2021).
Electrochemical Synthesis
Research into pyrrole derivatives also extends into electrochemistry, where novel synthetic approaches have been developed. For instance, electrochemical methods have been employed to synthesize pyrrolo[3,2,1-de]phenazin-1-amine derivatives, demonstrating an efficient pathway for creating compounds with potential antibacterial properties (Sharafi-kolkeshvandi et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c18-10-15-16(11-20-17(15)19)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9,11,20H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCRLJVEFBZFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CNC(=C3C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670544 | |
| Record name | 2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile | |
CAS RN |
1199589-61-1 | |
| Record name | 2-Amino-4-(4-phenoxyphenyl)-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




